2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
CAS No.: 533891-20-2
Cat. No.: VC4713307
Molecular Formula: C24H32N4O4S2
Molecular Weight: 504.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 533891-20-2 |
|---|---|
| Molecular Formula | C24H32N4O4S2 |
| Molecular Weight | 504.66 |
| IUPAC Name | 2-[[4-(2-ethylpiperidin-1-yl)sulfonylbenzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C24H32N4O4S2/c1-4-17-7-5-6-13-28(17)34(31,32)18-10-8-16(9-11-18)22(29)26-24-21(23(30)25-2)19-12-14-27(3)15-20(19)33-24/h8-11,17H,4-7,12-15H2,1-3H3,(H,25,30)(H,26,29) |
| Standard InChI Key | TYLRBSPBMYNQJU-UHFFFAOYSA-N |
| SMILES | CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)NC |
Introduction
Molecular Description
The compound consists of:
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A thieno[2,3-c]pyridine core structure.
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A sulfonyl group attached to a benzamido moiety.
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A piperidine ring substituted with an ethyl group.
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Additional functional groups such as a carboxamide and methyl groups.
Key Features
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Thieno[2,3-c]pyridine Core: This bicyclic structure is often associated with biological activity due to its electron-rich sulfur and nitrogen atoms.
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Sulfonamide Group: Known for its role in enhancing solubility and bioavailability in drug molecules.
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Piperidine Substitution: Commonly seen in pharmaceuticals for improving receptor binding and pharmacokinetics.
Synthesis Pathways
The synthesis of such complex compounds typically involves:
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Formation of the Thieno[2,3-c]pyridine Core:
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Cyclization reactions involving thiophene derivatives and nitrogen-containing precursors.
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Introduction of the Sulfonamide Group:
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Reaction of sulfonyl chlorides with amines or amides to form sulfonamides.
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Functionalization of the Piperidine Ring:
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Alkylation or acylation to introduce the ethyl group.
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Final Coupling Steps:
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Amide bond formation between the benzamido group and other functional groups.
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Potential Applications
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Therapeutic Targets:
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The compound may act on enzymes or receptors due to its structural similarity to known bioactive molecules.
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Sulfonamides are often inhibitors of carbonic anhydrase or other enzymes involved in metabolic pathways.
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Anticancer Potential:
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Sulfonamide derivatives are known for their anticancer properties by inhibiting tumor growth factors like VEGFR or kinases.
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Anti-inflammatory Properties:
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Compounds with similar structures have shown activity against inflammatory mediators.
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Mechanism of Action
While specific data for this compound is unavailable, related sulfonamide-containing thienopyridines often work by:
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Binding to active sites of enzymes.
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Modulating protein-protein interactions.
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Inhibiting pathways critical for disease progression (e.g., angiogenesis in cancer).
Absorption and Distribution
The presence of polar groups (sulfonamide, carboxamide) suggests good solubility in aqueous environments, aiding absorption.
Metabolic Stability
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The piperidine ring may undergo oxidation during metabolism.
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The sulfonamide group is typically metabolically stable but may be cleaved under specific enzymatic conditions.
Comparison with Related Compounds
Patent Literature
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Compounds with similar structures are described as kinase inhibitors for treating inflammatory diseases or cancer .
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Sulfonamide derivatives have been explored for their ability to inhibit VEGFR and other growth factor receptors critical in tumor progression .
Experimental Studies
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